molecular formula C215H337N65O70S10 B600016 omega-agatoxin TK CAS No. 158484-42-5

omega-agatoxin TK

Cat. No.: B600016
CAS No.: 158484-42-5
M. Wt: 5273.046
InChI Key: MBXCGHHUBOKUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Omega-Agatoxin TK is a peptide toxin originally isolated from the venom of the funnel web spider, Agelenopsis aperta . The primary targets of this compound are the P/Q type voltage-gated calcium channels (CaV2.1) . These channels play a crucial role in the release of neurotransmitters from presynaptic neurons .

Mode of Action

This compound acts as a selective and reversible blocker of P/Q type CaV2.1 channels . It inhibits the high K+ depolarisation-induced rise in internal Ca2+ in cerebral isolated nerve endings . This blockade of calcium channels prevents the influx of calcium ions into the neuron, thereby inhibiting the release of neurotransmitters .

Biochemical Pathways

The blockade of P/Q type CaV2.1 channels by this compound affects the calcium signaling pathway . This pathway is crucial for various physiological processes, including neurotransmitter release, muscle contraction, and gene expression . By blocking these channels, this compound disrupts the normal functioning of these processes.

Pharmacokinetics

It is known that the compound is soluble in water , suggesting that it could be administered intravenously or orally. The stability of the compound at room temperature and at -20°C suggests that it has good shelf-life .

Result of Action

The blockade of P/Q type CaV2.1 channels by this compound leads to a decrease in the release of neurotransmitters from presynaptic neurons . This can result in altered neuronal communication and potentially affect various physiological processes that depend on these neurotransmitters.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is stable at room temperature and at -20°C . Additionally, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability .

Chemical Reactions Analysis

Omega-agatoxin TK primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions between the amino group of one amino acid and the carboxyl group of another. Disulfide bonds are formed through oxidation reactions between the thiol groups of cysteine residues . Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and oxidizing agents like iodine . The major products formed are the peptide chains with specific sequences and disulfide linkages that confer the toxin’s biological activity .

Properties

IUPAC Name

4-amino-5-[[1-[[4-amino-1-[[42,63-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-16,81-di(butan-2-yl)-34-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,92,98-tris(3-carbamimidamidopropyl)-31,75-bis(2-carboxyethyl)-72-(carboxymethyl)-22,45,57-tris(1-hydroxyethyl)-10-(hydroxymethyl)-69-[(4-hydroxyphenyl)methyl]-54-(1H-indol-3-ylmethyl)-78-methyl-13-(2-methylsulfanylethyl)-2,5,5a,8,11,12a,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,90,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,86,87-octathia-a,3,6,6a,9,11a,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,91,94,97-dotriacontazapentacyclo[58.46.4.47,28.239,89.0100,104]hexadecahectan-84-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H337N65O70S10/c1-19-101(8)163-203(341)239-88-156(295)273-167(107(14)284)207(345)261-134(79-150(220)289)187(325)268-139-91-353-355-93-141(196(334)263-137(89-281)191(329)250-126(62-72-352-18)183(321)274-163)264-179(317)120(44-32-66-230-213(223)224)247-195(333)143-95-357-359-97-145-199(337)277-168(108(15)285)208(346)260-132(77-112-82-233-116-40-26-25-39-114(112)116)175(313)235-83-151(290)234-84-155(294)272-166(106(13)283)206(344)252-119(42-28-30-64-217)178(316)265-142(94-356-360-98-146(267-181(319)124(249-194(139)332)56-60-160(302)303)200(338)278-169(109(16)286)210(348)280-70-36-48-148(280)201(339)251-121(45-33-67-231-214(225)226)177(315)255-129(74-100(6)7)190(328)275-165(103(10)21-3)205(343)253-125(61-71-351-17)182(320)248-122(54-58-158(298)299)173(311)237-87-154(293)244-128(73-99(4)5)185(323)262-138(90-282)192(330)257-131(75-110-37-23-22-24-38-110)184(322)241-105(12)211(349)350)197(335)270-140(193(331)246-117(43-31-65-229-212(221)222)172(310)236-86-153(292)243-127(46-34-68-232-215(227)228)209(347)279-69-35-47-147(279)202(340)271-143)92-354-358-96-144(269-186(324)133(78-149(219)288)258-188(326)135(80-161(304)305)254-171(309)115(218)53-57-157(296)297)198(336)276-164(102(9)20-2)204(342)240-104(11)170(308)245-123(55-59-159(300)301)180(318)259-136(81-162(306)307)189(327)256-130(76-111-49-51-113(287)52-50-111)174(312)238-85-152(291)242-118(176(314)266-145)41-27-29-63-216/h22-26,37-40,49-52,82,99-109,115,117-148,163-169,233,281-287H,19-21,27-36,41-48,53-81,83-98,216-218H2,1-18H3,(H2,219,288)(H2,220,289)(H,234,290)(H,235,313)(H,236,310)(H,237,311)(H,238,312)(H,239,341)(H,240,342)(H,241,322)(H,242,291)(H,243,292)(H,244,293)(H,245,308)(H,246,331)(H,247,333)(H,248,320)(H,249,332)(H,250,329)(H,251,339)(H,252,344)(H,253,343)(H,254,309)(H,255,315)(H,256,327)(H,257,330)(H,258,326)(H,259,318)(H,260,346)(H,261,345)(H,262,323)(H,263,334)(H,264,317)(H,265,316)(H,266,314)(H,267,319)(H,268,325)(H,269,324)(H,270,335)(H,271,340)(H,272,294)(H,273,295)(H,274,321)(H,275,328)(H,276,336)(H,277,337)(H,278,338)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,349,350)(H4,221,222,229)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXCGHHUBOKUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC2=O)C(C)O)CC6=CNC7=CC=CC=C76)C(C)O)CCCCN)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CO)CCSC)C(C)CC)C(C)O)CC(=O)N)CCCNC(=N)N)CCCCN)CC1=CC=C(C=C1)O)CC(=O)O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H337N65O70S10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5273 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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